molecular formula C11H22O4Si B14068799 3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate

3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate

Cat. No.: B14068799
M. Wt: 246.37 g/mol
InChI Key: GVYHSIKOYOZTQU-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate (CAS: 256462-84-7) is a silyl-protected organic compound characterized by a tert-butyldimethylsilyl (TBS) ether group at the third carbon and an acetylated 2-oxopropyl backbone. Its molecular formula is C₁₁H₂₂O₄Si, with a molecular weight of 246.38 g/mol and a predicted density of 0.974 g/cm³ . The compound is primarily used in synthetic organic chemistry as a reactive intermediate, particularly for protecting hydroxyl groups during multistep syntheses. Its predicted boiling point is 262.2±25.0 °C, suggesting moderate thermal stability under standard conditions .

Properties

Molecular Formula

C11H22O4Si

Molecular Weight

246.37 g/mol

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl] acetate

InChI

InChI=1S/C11H22O4Si/c1-9(12)14-7-10(13)8-15-16(5,6)11(2,3)4/h7-8H2,1-6H3

InChI Key

GVYHSIKOYOZTQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds as follows:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is reacted with TBDMS-Cl in the presence of a base to form the TBDMS-protected intermediate.

    Acetylation: The TBDMS-protected intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in the synthesis of complex organic molecules, allowing for selective reactions at other functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of drug candidates by protecting sensitive functional groups during multi-step synthesis.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under mild conditions using fluoride ions, allowing for the selective removal of the protecting group without affecting other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate (CAS: 184429-84-3)
  • Molecular Formula: C₁₄H₂₉NO₄Si
  • Key Differences : Replaces the acetyl group with a tert-butyl carbamate moiety.
  • Properties : Higher molecular weight (303.47 g/mol) and altered solubility due to the carbamate group. Its storage requires dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .
  • Applications : Likely used in peptide synthesis for amine protection, contrasting with the acetate’s role in hydroxyl protection.
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate (CAS: 185692-85-7)
  • Similarity Score : 0.67 (compared to the target compound) .
  • Key Differences : Contains a secondary alcohol and carbamate group. The hydroxyl group introduces polarity, affecting solubility and reactivity in nucleophilic substitutions.

Physical and Chemical Properties Comparison

Compound Name CAS Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
3-[(TBS)oxy]-2-oxopropyl acetate 256462-84-7 246.38 262.2±25.0 Acetate, TBS ether, ketone
tert-Butyl carbamate analog 184429-84-3 303.47 N/A Carbamate, TBS ether, ketone
β-Lactam derivative (Compound 18) 76855-69-1 N/A N/A β-Lactam, thioether, acetate

Key Observations :

  • The target compound’s lower molecular weight and acetate group favor volatility and solubility in non-polar solvents compared to carbamate analogs.
  • β-Lactam derivatives exhibit higher structural complexity and reactivity due to ring strain and sulfur-containing substituents .

Reactivity and Stability

  • Hydrolysis Sensitivity: The TBS group in the target compound offers robust protection against acidic and basic conditions, similar to other TBS ethers.
  • Thermal Stability : The target’s predicted boiling point (~262°C) aligns with typical silyl ethers, whereas β-lactam derivatives may decompose at lower temperatures due to ring-opening reactions .

Biological Activity

3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. The acetate group contributes to its reactivity, making it a suitable candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups with TBDMS followed by acetylation. This method improves the yield and purity of the final product.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Some studies suggest that TBDMS-containing compounds can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of related TBDMS derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections .
  • Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of TBDMS derivatives on cancer cell lines. The findings highlighted that these compounds could induce apoptosis in certain cancer cells, making them candidates for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
CytotoxicityInduction of apoptosis
Enzyme InhibitionSpecific enzyme inhibition

Research Findings

Recent studies have expanded on the biological activities attributed to compounds containing the TBDMS group. These findings are crucial for understanding the therapeutic potential and safety profile of this compound.

  • Pharmacokinetics : The pharmacokinetic properties of TBDMS derivatives suggest enhanced bioavailability due to their silyl protection, which may allow for better absorption and distribution in biological systems .
  • Safety Profile : Initial toxicological assessments indicate that these compounds exhibit low toxicity levels in vitro, which is promising for future therapeutic applications .

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